2-Amino-3-fluorobenzonitrile

Catalog No.
S674155
CAS No.
115661-37-5
M.F
C7H5FN2
M. Wt
136.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-fluorobenzonitrile

CAS Number

115661-37-5

Product Name

2-Amino-3-fluorobenzonitrile

IUPAC Name

2-amino-3-fluorobenzonitrile

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

InChI

InChI=1S/C7H5FN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2

InChI Key

UNISSOLHERSZOW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N)C#N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C#N

2-Amino-3-fluorobenzonitrile is an organic compound characterized by the presence of an amino group, a fluorine atom, and a nitrile functional group attached to a benzene ring. Its chemical formula is C7H5FN2C_7H_5FN_2 and it has a molecular weight of approximately 136.13 g/mol. This compound is identified by the CAS number 115661-37-5 and is recognized for its reactivity and versatility in various

Organic Synthesis:

-AFBN can serve as a valuable building block in organic synthesis due to the presence of both the amine and nitrile functional groups. These groups can undergo various chemical reactions, allowing for the creation of more complex molecules. Studies have explored its use in the synthesis of:

  • Heterocyclic compounds: 2-AFBN has been utilized as a starting material for the synthesis of diverse heterocyclic compounds, including pyrimidines, which possess various biological activities [].
  • Fluorinated aromatic compounds: Due to the presence of the fluorine atom, 2-AFBN can be employed as a precursor for the introduction of the fluorine substituent into other aromatic molecules, potentially impacting their properties [].

Medicinal Chemistry:

  • Preliminary studies: Some studies have investigated the anticonvulsant and anti-inflammatory activities of 2-AFBN derivatives, suggesting potential for further exploration in drug discovery [, ].
Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.
  • Formation of Heterocycles: It can react with carbonyl compounds under acidic or basic conditions to form heterocyclic compounds.
  • Reduction Reactions: The nitrile group can be reduced to form amines or aldehydes, depending on the reaction conditions .

While specific biological activity data for 2-amino-3-fluorobenzonitrile is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzonitrile have been studied for their potential as inhibitors in various biological pathways, including those related to cancer and neurodegenerative diseases. The amino group may enhance interactions with biological targets, potentially contributing to pharmacological effects .

Several methods are available for synthesizing 2-amino-3-fluorobenzonitrile:

  • Direct Fluorination: Starting from 3-nitrobenzonitrile, fluorination can be achieved using fluorinating agents under controlled conditions.
  • Amination of Fluorobenzonitriles: The compound can be synthesized by amination of 3-fluorobenzonitrile using ammonia or amines in the presence of catalysts.
  • Reduction of Nitro Compounds: Starting from 3-nitrobenzonitrile, reduction can yield the corresponding amino compound .

2-Amino-3-fluorobenzonitrile finds application in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and potential drug candidates.
  • Material Science: Used in developing new materials due to its reactive functional groups.
  • Organic Synthesis: Acts as a building block for synthesizing complex organic molecules and ligands in catalysis .

Interaction studies involving 2-amino-3-fluorobenzonitrile typically focus on its role in catalysis and its interactions with biological receptors. Research indicates that compounds with similar structures may interact with neurotransmitter systems or act as enzyme inhibitors. Further studies are needed to elucidate specific interaction profiles and mechanisms of action for this compound .

Several compounds share structural similarities with 2-amino-3-fluorobenzonitrile, making them relevant for comparison:

Compound NameCAS NumberSimilarity Index
2-Amino-5-fluorobenzonitrile61272-77-30.93
4-Amino-3,5-difluorobenzonitrile110301-23-00.88
4-Amino-benzenesulfonamide121-67-70.87
2-Aminobenzonitrile95-54-50.87
3-Fluoroaniline452-78-60.87

The uniqueness of 2-amino-3-fluorobenzonitrile lies in its specific combination of functional groups positioned on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Amino-3-fluorobenzonitrile

Dates

Modify: 2023-08-15

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